NSC636819 - 1618672-71-1

NSC636819

Catalog Number: EVT-278026
CAS Number: 1618672-71-1
Molecular Formula: C22H12Cl4N2O4
Molecular Weight: 510.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NSC-636819 is a novel KDM4A/KDM4B inhibitor.
Source and Classification

NSC636819 was initially cataloged as part of the National Cancer Institute's Developmental Therapeutics Program. It is classified as a 1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, indicating its structure features multiple aromatic rings and nitro groups, which are often associated with biological activity. The compound acts primarily as a competitive inhibitor of KDM4A and KDM4B, which play significant roles in various cellular processes, including transcriptional regulation and DNA repair .

Synthesis Analysis

The synthesis of NSC636819 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 3,4-dichlorobenzaldehyde and dinitrobenzene derivatives.
  2. Reactions: The primary synthetic route involves a cross-coupling reaction (likely a Heck or Suzuki reaction) to form the central double bond between the aromatic rings. This is followed by nitration to introduce the nitro groups.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity levels necessary for biological testing.

Specific conditions such as temperature, solvent choice (often dimethyl sulfoxide), and reaction times are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of NSC636819 can be described as follows:

  • Molecular Formula: C16_{16}H12_{12}Cl2_2N2_2O4_4
  • Molecular Weight: Approximately 367.19 g/mol
  • Structural Features:
    • Two aromatic rings connected by an ethylene bridge.
    • Two nitro groups located on different benzene rings.
    • Chlorine substituents that enhance lipophilicity and biological activity.

Crystallographic studies reveal that NSC636819 forms stable complexes with KDM4B, which assists in understanding its binding interactions at the molecular level .

Chemical Reactions Involving NSC636819

NSC636819 primarily participates in biochemical reactions as an inhibitor of KDM4A and KDM4B. Key reactions include:

  • Inhibition Mechanism: It competes with the natural substrate for binding to the active site of the demethylases. The presence of NSC636819 disrupts the demethylation process of trimethylated lysines on histones, leading to altered gene expression profiles.
  • Enzymatic Assays: Various assays have been developed to quantify its inhibitory effects, including fluorescence-based assays that measure the production of NADH during demethylation reactions .
Mechanism of Action

The mechanism of action for NSC636819 involves:

  1. Competitive Inhibition: By mimicking the substrate (trimethylated lysine), it binds to the active site of KDM4A and KDM4B, preventing these enzymes from demethylating histones.
  2. Impact on Gene Regulation: Inhibition leads to increased levels of trimethylated histones, particularly H3K9me3, resulting in transcriptional repression of genes involved in cancer progression .
  3. Cell Viability Effects: Studies indicate that treatment with NSC636819 significantly reduces cell viability in prostate cancer cell lines by disrupting the androgen receptor signaling pathway .
Physical and Chemical Properties Analysis

NSC636819 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under acidic conditions but may degrade under strong alkaline environments.
  • Melting Point: Specific melting point data is not widely reported but can be determined through standard laboratory techniques.

These properties are essential for formulating drug delivery systems that enhance bioavailability .

Applications

NSC636819 holds potential applications in several scientific fields:

  • Cancer Research: As an inhibitor of KDM4A and KDM4B, it is being explored for its ability to modulate epigenetic changes associated with tumorigenesis, particularly in prostate cancer .
  • Drug Development: Its mechanism makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments by targeting epigenetic regulators.
  • Biochemical Tools: It serves as a valuable tool compound for studying histone demethylation processes and their implications in cellular biology.
Discovery and Development of NSC636819 as a KDM4A/KDM4B Inhibitor

Structural Basis for KDM4B Inhibition: Insights from X-ray Crystallography [1] [2]

X-ray crystallography of the KDM4B catalytic domain (residues 1–348) complexed with H3K9me3 peptide and cofactor analogues revealed the molecular architecture enabling NSC636819’s inhibitory activity. The ternary structure (PDB: 4LXL) demonstrated that KDM4B’s active site comprises three key subsites:

  • The H3K9me3-binding pocket formed by Tyr177, His188, and Asn198 residues.
  • The α-ketoglutarate (α-KG) coordination site where Fe(II) binds.
  • A hydrophobic subpocket adjacent to the catalytic core.

NSC636819, a dinitrobenzene derivative, occupies all three subsites simultaneously. Its dinitro groups coordinate Fe(II) and displace α-KG, while its dichlorophenyl extensions insert into the hydrophobic cavity. This binding mode competitively blocks histone substrate access, validated by kinetic assays showing a Ki of 3.0 µM for KDM4B and 5.5 µM for KDM4A [1] [2]. Mutagenesis studies confirmed that residues Leu151 and Val254 in the hydrophobic subpocket are critical for NSC636819’s selectivity over KDM4D/E, which lack this structural feature [2].

Table 1: Structural Determinants of NSC636819-KDM4B Interaction

Binding Site RegionKey ResiduesRole in Inhibition
Catalytic core (Fe(II) binding)His188, Glu190Dinitro groups chelate Fe(II), displacing α-KG
Hydrophobic subpocketLeu151, Val254Accommodates dichlorophenyl moieties
Substrate selectivity loopTyr177, Asn198Stabilizes H3K9me3 mimicry

Virtual Screening and Rational Design of NSC636819 [2] [6]

NSC636819 was identified through a structure-guided virtual screening campaign targeting the KDM4B substrate-binding pocket. A library of ~60,000 compounds was filtered using Lipinski’s Rule of Five to ensure drug-like properties. Molecular docking employed:

  • LibDock: Initial high-throughput screening.
  • CDOCKER: Refinement of binding poses using CHARMm force fields.

The lead compound, a dinitrobenzene scaffold, was optimized to enhance hydrophobic interactions with KDM4B’s subpockets. Key modifications included:

  • Introduction of dichlorophenyl ethenyl groups to exploit the hydrophobic subpocket.
  • Positioning of electron-deficient nitro groups to strengthen Fe(II) coordination.

Enzyme assays confirmed the optimized compound (NSC636819) inhibited KDM4B demethylation of H3K9me3 with an IC₅₀ of 6.4 µM. This approach contrasted with myricetin discovery (a pan-KDM4 inhibitor), where screening prioritized natural products binding the α-KG site [6].

Comparative Analysis of NSC636819 with Other KDM4 Inhibitors [3] [4] [5]

NSC636819 exhibits distinct selectivity and mechanistic profiles compared to other KDM4 inhibitors:

Table 2: Comparative Profiles of KDM4 Inhibitors

InhibitorTarget SpecificityMechanismPotency (IC₅₀ or Ki)Cellular Activity
NSC636819KDM4A/B > KDM4D/ECompetitive, substrate-mimeticKDM4B Ki = 3.0 µMLNCaP IC₅₀ = 16.5 µM (apoptosis induction)
ML324KDM4B (IC₅₀ = 4.9 µM), KDM4Eα-KG competitorKDM4E IC₅₀ = 0.2 µMBlocks osteoclastogenesis; no direct cancer cytotoxicity
MyricetinPan-KDM4 (A-D)α-KG site binderKDM4B IC₅₀ = 2.8 µMCRPC cell growth inhibition (synergy with enzalutamide)
  • Selectivity: NSC636819’s 10-fold selectivity for KDM4A/B over KDM4D/E stems from its dependence on the hydrophobic subpocket absent in KDM4D/E [2] [8]. In contrast, myricetin non-selectively chelates Fe(II) in all KDM4 isoforms [6].
  • Functional Outcomes: In prostate cancer cells, NSC636819 elevates H3K9me3 levels at 5 µM and suppresses androgen-responsive genes (e.g., IGF1R, AURKA). ML324, despite similar enzymatic potency, shows limited cancer cell cytotoxicity due to poor target engagement in cellular contexts [5] [8].
  • Therapeutic Implications: NSC636819’s unique induction of TRAIL/DR5-mediated apoptosis in solid tumors contrasts with myricetin’s synergistic use with anti-androgens in CRPC [4] [6].

Properties

CAS Number

1618672-71-1

Product Name

NSC636819

IUPAC Name

1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene

Molecular Formula

C22H12Cl4N2O4

Molecular Weight

510.1 g/mol

InChI

InChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+

InChI Key

YYZPXBXVBQSBDG-IJIVKGSJSA-N

SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

1,5-bis(2-(3,4-dichlorophenyl)ethenyl)-2,4-dinitrobenzene
NSC636819

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.